

Spectroscopic and Analytical Profile of 2-Tert-butoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: *2-Tert-butoxyphenol*

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Abstract

This technical guide provides a concise overview of the spectroscopic properties of **2-tert-butoxyphenol** ($C_{10}H_{14}O_2$). Due to the limited availability of publicly accessible, comprehensive spectral data for this specific compound, this document compiles available information and presents representative data and methodologies based on closely related analogs and general principles of phenolic compound analysis. The guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar molecules.

Chemical Identity and Properties

2-Tert-butoxyphenol is an organic aromatic compound. The presence of the bulky tert-butoxy group ortho to the hydroxyl group influences its chemical reactivity and spectroscopic characteristics.

Property	Value	Source
Chemical Formula	$C_{10}H_{14}O_2$	PubChem[1]
IUPAC Name	2-[(2-methylpropan-2-yl)oxy]phenol	PubChem[1]
Molecular Weight	166.22 g/mol	PubChem[1]
CAS Number	23010-10-8	Pharmaffiliates[2]

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for **2-tert-butoxyphenol** is scarce. The following tables present a summary of expected and reported spectral characteristics, drawing from general knowledge of phenol spectroscopy and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **2-tert-butoxyphenol** is expected to show characteristic absorptions for the hydroxyl and ether functional groups, as well as aromatic C-H and C=C bonds.

Wavenumber (cm ⁻¹)	Vibration Mode	Expected Intensity
~3550-3200	O-H stretch (phenol)	Strong, broad
~3100-3000	Aromatic C-H stretch	Medium
~2970-2850	Aliphatic C-H stretch	Strong
~1600-1450	Aromatic C=C stretch	Medium-Strong
~1250-1200	Aryl-O stretch (ether)	Strong
~1200-1000	Alkyl-O stretch (ether)	Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shift of the hydroxyl proton can be variable and concentration-dependent.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8-7.2	Multiplet	4H	Aromatic protons
~4.5-5.5	Singlet	1H	Phenolic OH
~1.3	Singlet	9H	tert-butyl protons

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the tert-butoxy group.

Chemical Shift (δ , ppm)	Assignment
~150-145	C-O (phenolic)
~145-140	C-O (ether)
~125-115	Aromatic CH carbons
~80	Quaternary C (tert-butyl)
~29	Methyl C (tert-butyl)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. A 1971 study noted the mass spectrum of a derivative of **2-tert-butoxyphenol** was consistent with its expected structure[3].

m/z Ratio	Interpretation
166	Molecular ion $[M]^+$
151	Loss of a methyl group $([M-\text{CH}_3]^+)$
110	Loss of isobutylene $([M-\text{C}_4\text{H}_8]^+)$
94	Loss of the tert-butoxy group $([M-\text{OC}_4\text{H}_9]^+)$
57	tert-butyl cation $([\text{C}_4\text{H}_9]^+)$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-tert-butoxyphenol**.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **2-tert-butoxyphenol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

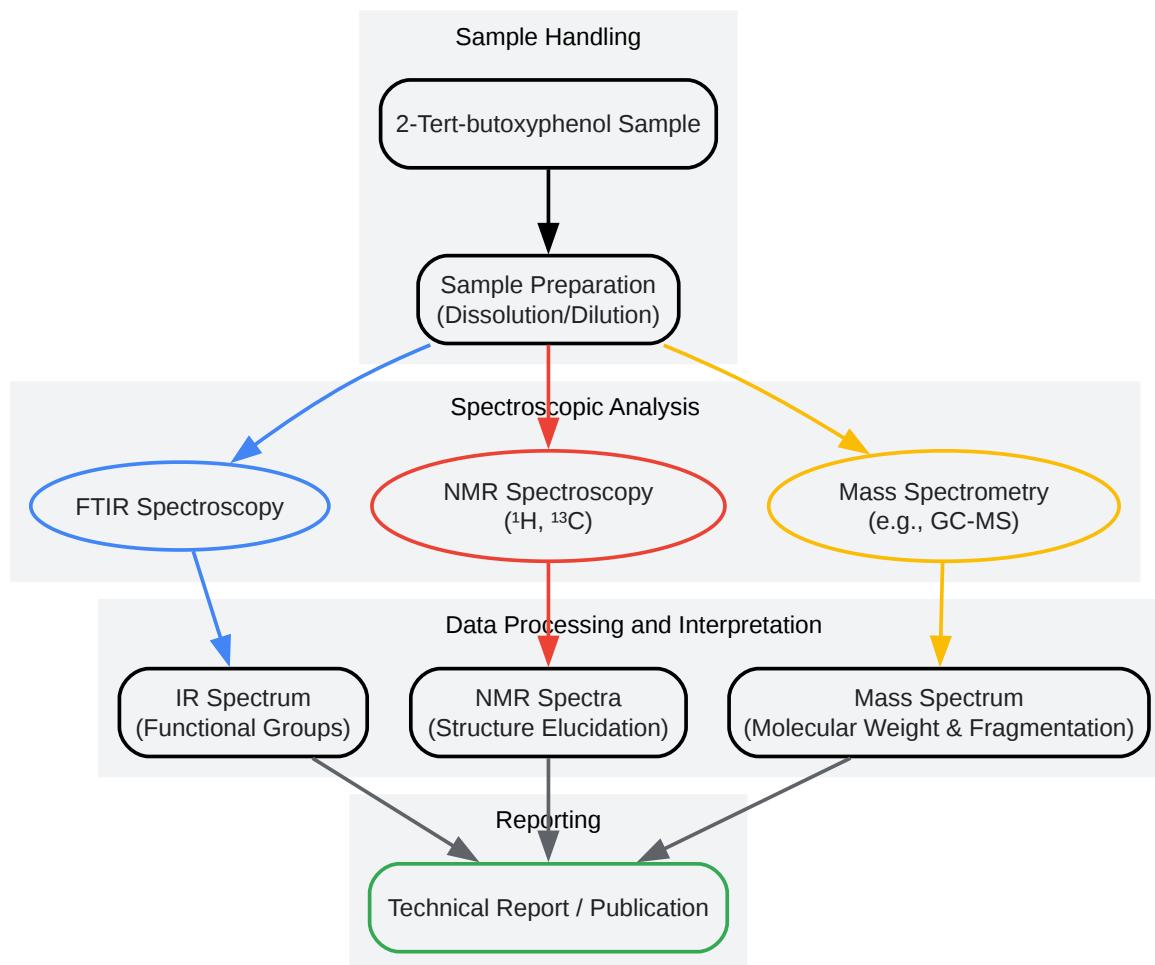
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, multiplicities, and integrations are determined.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of **2-tert-butoxyphenol** is prepared in a volatile solvent (e.g., methanol, dichloromethane).
- Data Acquisition:
 - Ionization: Electron Ionization (EI) is a common method for generating fragments.
 - Analysis: The instrument is set to scan a specific mass-to-charge (m/z) range (e.g., 40-300 amu).
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-tert-butoxyphenol**.



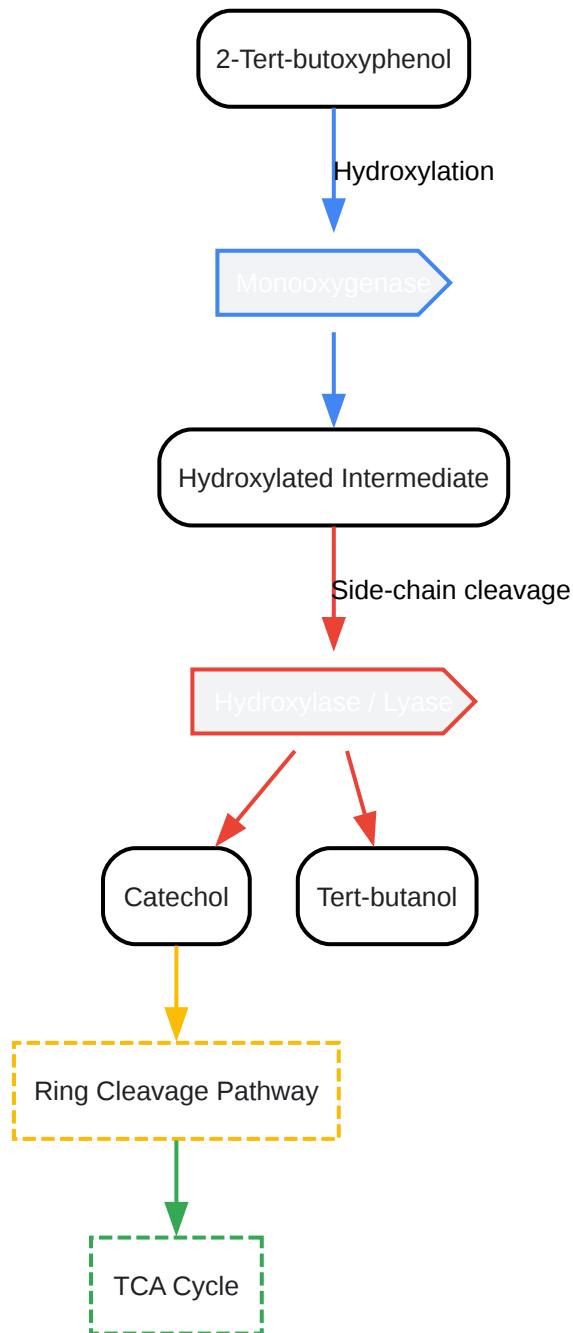
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Caption: Generalized workflow for spectroscopic analysis.

Potential Biological Relevance

While specific signaling pathways involving **2-tert-butoxyphenol** are not well-documented in publicly available literature, related compounds have been studied. For instance, certain bacterial strains have been shown to degrade 4-tert-butoxyphenol, an isomer of the title compound[4]. This suggests potential biodegradability and interaction with microbial metabolic pathways. The general class of alkylphenols, to which **2-tert-butoxyphenol** belongs, is of interest in environmental science and toxicology.

The following diagram illustrates a hypothetical metabolic pathway for an alkoxyphenol, based on known microbial degradation mechanisms.



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Caption: Hypothetical microbial degradation pathway.

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